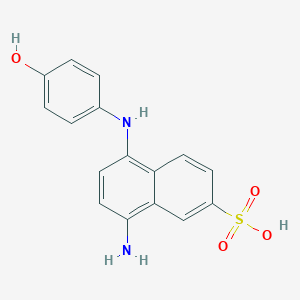

2-Naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)-

Vue d'ensemble

Description

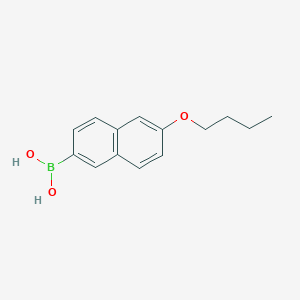

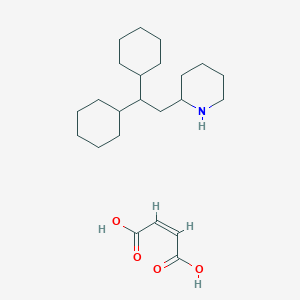

The compound "2-Naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)-" is a derivative of naphthalenesulfonic acid, which is characterized by the presence of amino and hydroxyphenyl groups. This compound is structurally related to substances such as 8-amino-2-naphthalenesulfonic acid monohydrate (1,7-Cleve’s acid hydrate) and 5-amino-2-naphthalenesulfonic acid (1,6-Cleve's acid), which are known for their zwitterionic nature due to the presence of sulfonate–aminium group zwitterions .

Synthesis Analysis

Although the provided papers do not detail the synthesis of "2-Naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)-" specifically, they do provide insight into the structural components that may be involved in its synthesis. For example, the presence of sulfonate and aminium groups in related compounds suggests that similar synthetic routes could be employed, potentially involving sulfonation reactions and the introduction of amino groups to the naphthalene ring .

Molecular Structure Analysis

The molecular structure of related compounds, such as 8-amino-2-naphthalenesulfonic acid monohydrate, reveals a zwitterionic form with intermolecular hydrogen-bonding interactions forming chains along the unit cell axis. These interactions contribute to the stability of the crystal structure . Similarly, 5-amino-2-naphthalenesulfonic acid also exhibits a zwitterionic form with a three-dimensional framework polymer structure due to hydrogen-bonding interactions . These structural analyses suggest that "2-Naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)-" may also exhibit significant hydrogen bonding and zwitterionic characteristics.

Chemical Reactions Analysis

The papers provided do not explicitly discuss the chemical reactions of "2-Naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)-". However, based on the chemical behavior of similar compounds, it can be inferred that the amino and hydroxy groups could participate in various chemical reactions, such as coupling reactions or further substitution reactions, due to their nucleophilic nature .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)-" can be speculated based on related compounds. For instance, the presence of a sulfonate group typically increases solubility in water, while the zwitterionic nature may influence the melting point and stability of the compound. The intermolecular hydrogen bonding seen in similar structures suggests that "2-Naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)-" may also form stable crystalline structures with specific solvation properties .

Applications De Recherche Scientifique

Anti-HIV Activity

- Naphthalenesulfonic acid derivatives, including those related to 2-Naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)-, have been explored for their potential in inhibiting HIV-1 and HIV-2. A study found that specific bis(naphthalenedisulfonic acid) derivatives demonstrated potent inhibitory effects on virus-induced cytopathogenicity in MT-4 cells, making them promising candidates for anti-HIV agents (Mohan, Singh, & Baba, 1991).

Dye Synthesis

- The compound and its derivatives are utilized in the synthesis of various dyes. For instance, a process involving 4-amino-3-hydroxy-1-naphthalenesulfonic acid led to the creation of naphthoxazole intermediates, vital for developing certain azo dyes (Katritzky, Rachwal, Rachwał, Macomber, & Smith, 1993).

Environmental Monitoring

- This compound is also significant in environmental studies. For example, a study developed a solid-phase extraction procedure for industrial effluents to monitor benzene- and naphthalenesulfonates, demonstrating its role in environmental monitoring and pollution control (Alonso, Castillo, & Barceló, 1999).

Crystallography Research

- Crystal structure research has been conducted on 5-amino-2-naphthalenesulfonic acid, revealing sulfonate–aminium group zwitterion, which contributes to understanding molecular structures in various scientific fields (Smith, Wermuth, Young, & White, 2004).

Safety And Hazards

Orientations Futures

While specific future directions are not available, the compound’s potential for synthesizing Fe 3 O 4 /sulfonated polyaniline composite material via chemical oxidative polymerization with aniline in the presence of magnetite (Fe 3 O 4) nanoparticles suggests possible applications in the development of new materials .

Propriétés

IUPAC Name |

8-amino-5-(4-hydroxyanilino)naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c17-15-7-8-16(18-10-1-3-11(19)4-2-10)13-6-5-12(9-14(13)15)23(20,21)22/h1-9,18-19H,17H2,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUOCGDGBOJRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C3C=CC(=CC3=C(C=C2)N)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064247 | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino-5-[(4-hydroxyphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)- | |

CAS RN |

6357-75-1 | |

| Record name | 8-Amino-5-[(4-hydroxyphenyl)amino]-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6357-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006357751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino-5-[(4-hydroxyphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino-5-[(4-hydroxyphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)

![(4Z)-3-Oxo-4-[4-phenyl-2-(1-piperidiniumylidene)-1,3-thiazol-5(2H)-ylidene]-2-[4-phenyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]-1-cyclobuten-1-olate](/img/structure/B131603.png)